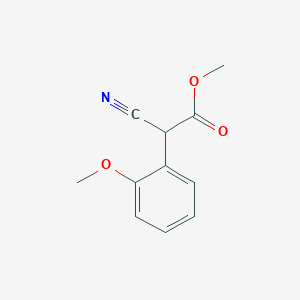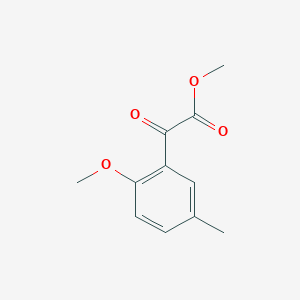
Benzenesulfonyl-acetic acid hydrazide
Descripción general
Descripción
Benzenesulfonyl-acetic acid hydrazide is an organic compound with the molecular formula C6H8N2O2S. It is a derivative of benzenesulfonic acid and acetic acid, featuring a hydrazide functional group. This compound is known for its utility in various chemical reactions and scientific research applications.
Synthetic Routes and Reaction Conditions:
From Benzenesulfonyl Chloride: Benzenesulfonyl chloride reacts with hydrazine hydrate in an aqueous medium to form this compound. The reaction is typically carried out at room temperature and requires a basic catalyst such as sodium hydroxide.
From Acetic Acid and Benzenesulfonyl Chloride: Acetic acid is first converted to its acyl chloride form using thionyl chloride. The resulting acyl chloride is then reacted with hydrazine hydrate to yield this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of continuous reactors and purification steps such as recrystallization.
Types of Reactions:
Oxidation: this compound can be oxidized to form benzenesulfonyl-acetic acid.
Reduction: The hydrazide group can be reduced to form a hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Benzenesulfonyl-acetic acid.
Reduction: Hydrazine derivatives.
Substitution: Sulfonyl-substituted compounds.
Aplicaciones Científicas De Investigación
Benzenesulfonyl-acetic acid hydrazide is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of hydrazones and their subsequent reactions.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism by which benzenesulfonyl-acetic acid hydrazide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The hydrazide group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or activation of these molecules.
Pathways: The compound can interfere with metabolic pathways by inhibiting key enzymes, thereby affecting the synthesis or breakdown of various biomolecules.
Comparación Con Compuestos Similares
Benzenesulfonyl-acetic acid hydrazide is compared with other similar compounds to highlight its uniqueness:
p-Toluenesulfonyl hydrazide: Similar in structure but used primarily in the generation of toluenesulfonyl hydrazones.
2,4,6-Triisopropylbenzenesulfonylhydrazide: Used as a source of diimide, differing in its bulky substituents.
Phenylsulfonyl hydrazide: Another sulfonyl hydrazide with applications in organic synthesis.
These compounds share the common feature of having a sulfonyl group attached to a hydrazide, but their specific applications and reactivity profiles vary.
Propiedades
IUPAC Name |
2-(benzenesulfonyl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c9-10-8(11)6-14(12,13)7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVWGVKJBKRRTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-acetamidoethyl)-3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B7849009.png)
![3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B7849010.png)
![N-cyclopropyl-3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B7849020.png)
![2-[3-Oxo-6-(1,3-thiazol-4-yl)-1,4-benzoxazin-4-yl]acetonitrile](/img/structure/B7849032.png)
![4-[[3-Oxo-6-(1,3-thiazol-4-yl)-1,4-benzoxazin-4-yl]methyl]benzonitrile](/img/structure/B7849039.png)
![1-{4-[2-(Diethylamino)ethoxy]phenyl}ethan-1-one hydrochloride](/img/structure/B7849051.png)

![6-Amino-1-(4-methylphenyl)-5-[(4-methylpiperidin-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7849070.png)






